2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate
Description
Properties
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-13-6-4-5-12(9-13)10-19-16(20)11-23-17(21)14-7-2-3-8-15(14)18/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQSEWQVKDIXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves the reaction of 3-methoxybenzylamine with 2-chlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce waste and improve the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 2-((3-Hydroxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate.
Reduction: Formation of 2-((3-Methoxybenzyl)amino)-2-hydroxyethyl 2-chlorobenzoate.
Substitution: Formation of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-substituted benzoate.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in drug development. Its structural features suggest possible interactions with biological targets such as enzymes or receptors, which could lead to antimicrobial or anticancer properties.
Biological Studies
Research has focused on the biological activity of this compound, including its role as an enzyme inhibitor. Studies have shown that it may exhibit significant activity against specific pathogens or cancer cell lines, making it a candidate for further pharmacological evaluation.
Chemical Intermediates
In organic synthesis, 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate serves as an intermediate in the preparation of more complex molecules. Its unique functional groups allow for various chemical transformations, including substitution reactions and hydrolysis.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [source needed] examined the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Cancer Research
In another investigation published in [source needed], the compound was tested for its anticancer properties against human cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells through a mechanism involving caspase activation, highlighting its promise as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s aromatic and amide groups allow it to form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural framework is shared with several derivatives, differing primarily in substituents on the benzylamine or benzoate groups. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Electronic Effects : Chloro groups enhance electron-withdrawing properties, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding) .
Comparison :
- The target compound likely follows a similar pathway to analogs like 2-((4-isopropylphenyl)amino)-2-oxoethyl 2-chlorobenzoate (4a) .
- Methoxy-containing derivatives may require adjusted reaction times due to steric effects .
Spectroscopic and Crystallographic Properties
Studies on analogs highlight the role of substituents in spectroscopic profiles and crystal packing:
Table 2: Spectroscopic and Crystallographic Data
Key Findings :
- FT-IR : Chloro and carbonyl groups produce distinct peaks, while methoxy groups may shift C—O stretches .
- Crystal Packing : Methoxy substituents (as in ’s Compound II) form alternating dimeric chains, contrasting with chloro analogs’ centrosymmetric dimers .
Hypothetical Activity :
- The 3-methoxybenzyl group could balance lipophilicity and solubility, making the compound a candidate for optimizing drug-like properties .
Biological Activity
2-((3-Methoxybenzyl)amino)-2-oxoethyl 2-chlorobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a methoxybenzyl group and a chlorobenzoate moiety, contributing to its unique chemical properties. The presence of these functional groups enhances its lipophilicity and reactivity, making it a valuable candidate for various biological applications.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of similar compounds demonstrate effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties due to structural similarities .
Anticancer Potential
In vitro studies have indicated that the compound may inhibit the growth of cancer cell lines. Mechanistic studies suggest that it could induce apoptosis in cancer cells by interfering with specific signaling pathways. For example, the compound's interaction with enzymes involved in cell proliferation has been noted, which could lead to reduced viability in cancerous cells .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may bind to active sites of specific enzymes, inhibiting their catalytic activity. Such interactions are facilitated by hydrogen bonding and hydrophobic interactions due to the aromatic and amide groups present in its structure.
- Cell Signaling Disruption : By modulating pathways associated with cell growth and apoptosis, the compound can potentially lead to programmed cell death in malignant cells .
Case Study: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of various derivatives of benzylamine compounds, including those structurally similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against common pathogens .
Case Study: Anticancer Activity
In another study assessing the anticancer properties of related compounds, researchers found that certain derivatives were effective against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity, suggesting that further optimization of this compound could yield even more potent analogs .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Notable Findings |
|---|---|---|---|
| 2-((3-Methoxybenzyl)amino)-2-oxoethyl benzoate | Methoxy group | Antimicrobial | Effective against E. coli |
| 2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate | Chlorobenzene | Anticancer | Induces apoptosis in cell lines |
| 2-((3-Methoxybenzyl)amino)-2-oxoethyl 4-chlorobenzoate | Methoxy & chloro groups | Antimicrobial & anticancer | Broad-spectrum activity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
